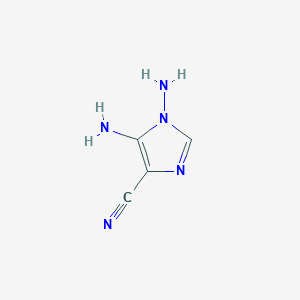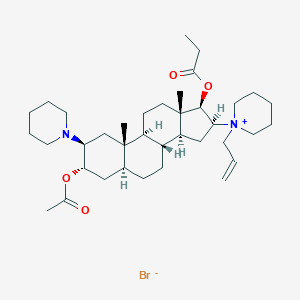
6-Chloro-7-methylflavone
Descripción general
Descripción
6-Chloro-7-methylflavone is a synthetic flavone derivative with the molecular formula C16H11ClO2 and a molecular weight of 270.71 g/mol . It is characterized by a chromone (benzo-gamma-pyran) ring system fused to a phenyl ring, with a chlorine atom at the 6th position and a methyl group at the 7th position . This compound is known for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-methylflavone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2-hydroxyacetophenone and 4-chlorobenzaldehyde as starting materials. These reactants undergo a Claisen-Schmidt condensation followed by cyclization to form the flavone structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes steps such as purification through recrystallization and quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-7-methylflavone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to its corresponding dihydroflavone.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .
Aplicaciones Científicas De Investigación
6-Chloro-7-methylflavone has several scientific research applications:
Anti-inflammatory Potential: It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Antioxidant Activity: The compound possesses antioxidant properties, which help protect cells from damage caused by free radicals.
Anticancer Properties: Research suggests that this compound may inhibit the growth and proliferation of cancer cells, although further studies are needed to understand its mechanisms of action and therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 6-Chloro-7-methylflavone involves several pathways:
Free Radical Scavenging: The conjugated double bond system in the flavone structure contributes to its ability to scavenge free radicals, offering antioxidant properties.
Enzyme Inhibition: It interacts with and inhibits specific enzymes, such as cyclooxygenase-2 (COX-2), influencing various biological processes.
Comparación Con Compuestos Similares
7-Methoxyflavone: Similar in structure but with a methoxy group instead of a chlorine atom.
6-Chloroflavone: Lacks the methyl group at the 7th position.
7-Hydroxyflavone: Contains a hydroxyl group at the 7th position instead of a methyl group.
Uniqueness: 6-Chloro-7-methylflavone is unique due to the presence of both chlorine and methyl groups, which contribute to its distinct biological activities. The combination of these substituents enhances its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Propiedades
IUPAC Name |
6-chloro-7-methyl-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-7-16-12(8-13(10)17)14(18)9-15(19-16)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEURAPSJJCDACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344567 | |
| Record name | 6-Chloro-7-methylflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147919-60-6 | |
| Record name | 6-Chloro-7-methylflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)










